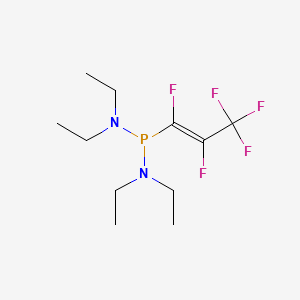
N,N,N',N'-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide is a chemical compound with the molecular formula C11H20F5N2P and a molecular weight of 306.26 g/mol . This compound is known for its unique structure, which includes a pentafluoropropenyl group and a phosphonous diamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide involves several steps. One common method includes the reaction of N,N’-bis(tolylsulfonyl)-1,2-diaminoethane with PhPCl2, yielding the phosphonous diamide. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from -78°C to 100°C. Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonous diamides.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide is utilized in various scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonous diamide moiety can form strong coordination bonds with metal ions, influencing catalytic activity and enzyme function. Additionally, the pentafluoropropenyl group enhances the compound’s reactivity and binding affinity, making it a valuable tool in biochemical and pharmaceutical research .
Comparison with Similar Compounds
N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar diamide structure but lacks the pentafluoropropenyl group, resulting in different chemical properties and reactivity.
N,N,N’,N’-Tetramethyl ethylenediamine (Temed): Temed is another diamide compound used in biochemical applications, but it does not contain the phosphonous moiety, making it less versatile in coordination chemistry.
The uniqueness of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide lies in its combination of the pentafluoropropenyl group and the phosphonous diamide moiety, which imparts distinct chemical properties and reactivity compared to other diamide compounds.
Properties
Molecular Formula |
C11H20F5N2P |
|---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
N-[diethylamino-[(Z)-1,2,3,3,3-pentafluoroprop-1-enyl]phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H20F5N2P/c1-5-17(6-2)19(18(7-3)8-4)10(13)9(12)11(14,15)16/h5-8H2,1-4H3/b10-9- |
InChI Key |
RJNBNALTXLLOPS-KTKRTIGZSA-N |
Isomeric SMILES |
CCN(CC)P(/C(=C(/C(F)(F)F)\F)/F)N(CC)CC |
Canonical SMILES |
CCN(CC)P(C(=C(C(F)(F)F)F)F)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















